molecular formula C14H17Cl2NO4 B558768 (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid CAS No. 114873-04-0

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Cat. No. B558768
CAS RN: 114873-04-0
M. Wt: 334.2 g/mol
InChI Key: KSDWBXFRQWMWHO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid” is a chemical compound with the molecular formula C14H17Cl2NO4 . It has a molecular weight of 334.2 g/mol. This compound is used for research purposes and is not intended for human use .

Scientific Research Applications

Environmental Impact and Remediation

Compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its derivatives, have been extensively studied for their environmental impact, particularly in the context of pesticide use. Research has focused on the sorption behavior of these herbicides in soil and their biodegradation, highlighting the importance of understanding the environmental fate of such chemicals. For instance, Werner et al. (2012) reviewed the sorption experiments of phenoxy herbicides to soil, identifying soil organic matter and iron oxides as significant sorbents (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment

The treatment of wastewater containing pesticide residues, including those related to 2,4-D and its analogs, is critical for preventing environmental contamination. Goodwin et al. (2018) discussed treatment options for wastewater produced by the pesticide industry, emphasizing the effectiveness of biological processes and granular activated carbon in removing a wide range of toxic pollutants (Goodwin, Carra, Campo, & Soares, 2018).

Toxicity and Environmental Monitoring

Understanding the toxicity and monitoring the presence of herbicides and similar compounds in the environment is crucial for assessing their potential impact on non-target organisms and human health. For example, Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review on the toxicity of 2,4-D herbicide, highlighting global research trends and identifying gaps in the understanding of its environmental and health impacts (Zuanazzi, Ghisi, & Oliveira, 2020).

Biodegradation and Environmental Remediation

The biodegradation of herbicides and related compounds is a significant area of research, focusing on microbial degradation as a method for environmental remediation. Magnoli et al. (2020) reviewed the behavior of herbicides based on 2,4-D in agricultural environments and microbial aspects of their biodegradation, emphasizing the role of microorganisms in mitigating environmental damage caused by these compounds (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

Safety and Hazards

The compound carries a warning signal and has the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDWBXFRQWMWHO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

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